molecular formula C11H12BrClFN B8439919 1-(4-Bromo-2-chloro-5-fluorobenzyl)pyrrolidine

1-(4-Bromo-2-chloro-5-fluorobenzyl)pyrrolidine

Cat. No. B8439919
M. Wt: 292.57 g/mol
InChI Key: TVWSOUHSJJUWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2-chloro-5-fluorobenzyl)pyrrolidine is a useful research compound. Its molecular formula is C11H12BrClFN and its molecular weight is 292.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromo-2-chloro-5-fluorobenzyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-2-chloro-5-fluorobenzyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12BrClFN

Molecular Weight

292.57 g/mol

IUPAC Name

1-[(4-bromo-2-chloro-5-fluorophenyl)methyl]pyrrolidine

InChI

InChI=1S/C11H12BrClFN/c12-9-6-10(13)8(5-11(9)14)7-15-3-1-2-4-15/h5-6H,1-4,7H2

InChI Key

TVWSOUHSJJUWMU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC(=C(C=C2Cl)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To Intermediate 10, 1-(4-bromo-2-chloro-5-fluorobenzoyl)pyrrolidine (48.0 g, 156.5 mmol) in THF (200 mL) at rt was slowly added a solution of BH3.THF complex (400 mL, 400 mmol, 1M THF). The resulting reaction was heated to 65° C. (oil bath) for 16 hr, and then the reaction was cooled to rt and slowly quenched with MeOH (dropwise addition). The reaction mixture was heated to reflux for 2 hr, cooled to rt, and concentrated under reduced pressure. This material was taken up in EtOAc and further quenched slowly with 6N HCl, then neutralized with aqueous NaOH (15%). The layers were separated and the aqueous layer was back extracted with EtOAc. The combined organic layers were dried over MgSO4, filtered and concentrated under reduced pressure. Purification of this material was accomplished by flash column chromatography using a Biotage™ 75L column, eluting with a gradient of 5%, 10% MeOH/CH2Cl2. The product containing fractions were collected and concentrated to give the title compound (43 g, 94% yield) as a light yellow oil: Rf=0.6 (10% MeOH/CH2Cl2); LRMS m/z Calcd for C11H12BrClFN, 292.6, found, 292, 294, 296 (M+1) APCI; 1H NMR (300 MHz, CDCl3): δ 7.51 (d, J=6.6 Hz, 1H), 7.33 (d, J=9.5 Hz, 1H), 3.66 (s, 2H), 2.59-2.55 (m, 4H), 1.82-1.79 (m, 4H); 100 MHz 13C NMR (CDCl3) δ 158.3 (d, JC-F=247.2 Hz), 139.3, 133.3, 128.9, 117.8 (d, JC-F=24.9 Hz), 107.3 (d, JC-F=22.6 Hz), 56.7, 54.4, 23.9.
[Compound]
Name
Intermediate 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
94%

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